5-Methyl-2-iso-pentoxythiophenol

Description

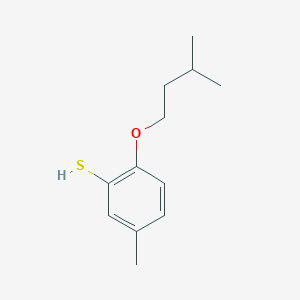

5-Methyl-2-iso-pentoxythiophenol is a thiophenol derivative featuring a methyl group at the 5-position and an iso-pentoxy (3-methylbutoxy) group at the 2-position of the aromatic ring. Thiophenols, characterized by a sulfur-containing aromatic system, exhibit unique electronic and steric properties due to the polarizable sulfur atom and substituent effects. The iso-pentoxy group introduces significant steric bulk and lipophilicity, while the methyl group modulates electronic density.

Properties

IUPAC Name |

5-methyl-2-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-9(2)6-7-13-11-5-4-10(3)8-12(11)14/h4-5,8-9,14H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHNPHQPDHCUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC(C)C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-iso-pentoxythiophenol typically involves the thiolation of a suitable precursor. One common method is the reaction of 5-methyl-2-iso-pentoxybenzene with a thiolating agent such as thiourea or hydrogen sulfide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiophenol group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the thiolation process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-iso-pentoxythiophenol undergoes various chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert the thiophenol group to a thiol or sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfonic acids, sulfoxides

Reduction: Thiols, sulfides

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

5-Methyl-2-iso-pentoxythiophenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-iso-pentoxythiophenol involves its interaction with cellular components. The thiophenol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also modulate signaling pathways by interacting with specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-methyl-2-iso-pentoxythiophenol, we analyze its structural analogs, focusing on substituent effects, reactivity, and applications.

Substituent Effects and Physicochemical Properties

Key Structural Differences:

- 5-Methoxy-2-nitrophenol (): A phenol derivative with a methoxy group (electron-donating) at position 5 and a nitro group (electron-withdrawing) at position 2. The nitro group enhances acidity (pKa ~4–5) and stabilizes negative charge via resonance .

- 5-(3-Iodothiophen-2-yl)-2-methoxyphenol (): A thiophenol derivative with a methoxy group and an iodine-substituted thiophene ring. The iodine atom facilitates cross-coupling reactions, while the methoxy group improves solubility in polar solvents .

Table 1: Substituent Impact on Key Properties

Biological Activity

Overview of 5-Methyl-2-iso-pentoxythiophenol

This compound is a thiophenol derivative that may exhibit various biological activities due to its chemical structure. Thiophenols are known for their potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula: C12H16OS

- Molecular Weight: Approximately 208.32 g/mol

- Structural Features:

- A thiophenol moiety (a sulfur-containing aromatic compound)

- A pentoxy group, which may influence solubility and biological interactions

Antimicrobial Activity

Thiophenols have been studied for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth through various mechanisms, such as disrupting cell membranes or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of Thiophenols

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Thiophenol | Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| This compound | E. coli | TBD | TBD |

Anti-inflammatory Properties

Research has shown that thiophenols can exhibit anti-inflammatory effects. For instance, they may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study:

A study investigating the anti-inflammatory effects of thiophenol derivatives found that these compounds significantly reduced inflammation in animal models by inhibiting COX enzymes and reducing nitric oxide production.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Thiophenols can scavenge free radicals and chelate metal ions, contributing to their antioxidant capacity.

Research Findings:

- In vitro assays demonstrated that thiophenols effectively reduced oxidative stress markers in cell cultures.

- In vivo studies showed that administration of thiophenol derivatives decreased lipid peroxidation levels in animal models.

Cytotoxicity and Cancer Research

Some studies have explored the cytotoxic effects of thiophenols on cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through various pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiophenol | HeLa | 25 | Apoptosis induction |

| This compound | MCF-7 | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.